1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole
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Overview
Description
1-((4-Fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with fluorophenyl, sulfonyl, dimethyl, and tolylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 3,5-dimethyl-4-(p-tolylthio)pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions to yield corresponding aniline derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit DNA topoisomerase IIβ, leading to the disruption of DNA replication and cell division . The compound’s sulfonyl and fluorophenyl groups play a crucial role in binding to the active site of the enzyme, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(4-fluorophenyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.
1-((4-chlorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole:
Uniqueness: 1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole is unique due to the presence of both sulfonyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c1-12-4-8-16(9-5-12)24-18-13(2)20-21(14(18)3)25(22,23)17-10-6-15(19)7-11-17/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBDLCSRSUEJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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